L-Galactose, 6-deoxy-2-O-methyl-
Description
6-Deoxy-2-O-methyl-α-L-galactopyranose (C₇H₁₄O₅) is a modified monosaccharide derived from L-galactose. Its structure features two key alterations: (1) a methyl group at the 2-O position and (2) deoxygenation at the 6th carbon (removal of the hydroxyl group) . This compound is stereochemically distinct, with five defined stereocenters, and shares a backbone with L-galactose but diverges in functional group modifications.
Properties
CAS No. |
34299-00-8 |
|---|---|
Molecular Formula |
C7H14O5 |
Molecular Weight |
178.18 g/mol |
IUPAC Name |
(2S,3R,4R,5S)-3,4,5-trihydroxy-2-methoxyhexanal |
InChI |
InChI=1S/C7H14O5/c1-4(9)6(10)7(11)5(3-8)12-2/h3-7,9-11H,1-2H3/t4-,5+,6+,7-/m0/s1 |
InChI Key |
VCUILRLOJMHSMR-WNJXEPBRSA-N |
SMILES |
CC(C(C(C(C=O)OC)O)O)O |
Isomeric SMILES |
C[C@@H]([C@H]([C@H]([C@@H](C=O)OC)O)O)O |
Canonical SMILES |
CC(C(C(C(C=O)OC)O)O)O |
Synonyms |
2-O-methylfucose |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Structural and Molecular Comparisons
The structural modifications of 6-deoxy-2-O-methyl-L-galactose distinguish it from related hexoses and deoxy sugars (Table 1).
Table 1: Structural and Molecular Features of Related Compounds
Key Observations :
- L-Fucose, a 6-deoxy derivative, lacks the 2-O-methyl group but is critical in mammalian glycan signaling .
6-Deoxy-2-O-methyl-L-Galactose
While its biosynthetic pathway remains uncharacterized, highlights synthetic routes to deoxy-L-galactose derivatives (e.g., 3-deoxy-L-galactose) from L-galactono-1,4-lactone.
L-Fucose Metabolism
In Bacteroides vulgatus, L-fucose is metabolized via a novel pathway initiated by the enzyme Bvu0219, which oxidizes L-galactose to L-galactono-1,5-lactone with high efficiency (kcat/Km = 2 × 10⁵ M⁻¹s⁻¹). However, L-fucose is a poor substrate for this enzyme, indicating strict substrate specificity for the 6-hydroxyl group .
Enzymatic Interactions and Substrate Specificity
Table 2: Enzymatic Efficiency of Bvu0219 with Substrates
| Substrate | kcat/Km (M⁻¹s⁻¹) | Relative Efficiency vs. L-Galactose |
|---|---|---|
| L-Galactose | 2 × 10⁵ | 100% |
| L-Fucose | < 2 × 10² | < 0.1% |
| L-Glucose | ~2 × 10² | ~0.1% |
Insights :
- The 6-deoxy modification in L-fucose drastically reduces enzymatic efficiency, highlighting the importance of the 6-hydroxyl group in Bvu0219 catalysis .
- The 2-O-methyl group in 6-deoxy-2-O-methyl-L-galactose may further impede enzyme binding due to steric hindrance, though experimental data are lacking.
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